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Abstract
This application note presents a robust and rapid Ultra-Performance Liquid Chromatography

(UPLC) method for the quantitative determination of Acotiamide Impurity 7 in bulk drug

substance and pharmaceutical formulations. Acotiamide, a gastroprokinetic agent, requires

stringent impurity profiling to ensure its safety and efficacy.[1][2] This method offers a significant

reduction in analysis time compared to conventional HPLC methods, enhancing throughput in

quality control laboratories. The developed UPLC method is validated according to the

International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and

reliability.[3]

Introduction
Acotiamide is a novel gastroprokinetic agent used for the treatment of functional dyspepsia.[1]

[4] It functions as an acetylcholinesterase inhibitor, enhancing gastric motility.[1] The control of

impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development

and manufacturing to guarantee the safety and quality of the final product.[5]
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Acotiamide Impurity 7, chemically known as N-[2-[bis(1-Methylethyl)amino]ethyl]-2-[(4-

hydroxy-2,5-dimethoxybenzoyl)amino]-4-Thiazolecarboxamide, is a potential process-related

impurity or degradation product of Acotiamide.[6][7] Its effective separation and quantification

are essential for quality control. Ultra-Performance Liquid Chromatography (UPLC) technology,

with its use of sub-2 µm particle columns, allows for faster and more efficient separations

compared to traditional HPLC, making it an ideal choice for high-throughput environments.[8]

This application note details a validated UPLC method specifically developed for the rapid

quantification of Acotiamide Impurity 7.

Experimental
Materials and Reagents

Acotiamide Hydrochloride Hydrate Reference Standard

Acotiamide Impurity 7 Reference Standard (CAS: 185105-13-9)[6][7][9][10]

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (AR grade)

Purified water (Milli-Q® or equivalent)

Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.

The conditions were optimized for rapid and efficient separation of Acotiamide and Impurity 7.

Table 1: UPLC Method Parameters
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Parameter Condition

Column Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient Program See Table 2

Flow Rate 0.5 mL/min

Column Temperature 40 °C

Injection Volume 1.0 µL

Detection Wavelength 272 nm (PDA)

Run Time 3.0 minutes

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

2.0 5 95

2.1 95 5

3.0 95 5

Rationale for Method Parameters:

Column: A short 50 mm column with small 1.7 µm particles was selected to achieve high

resolution and rapid separation. The C18 stationary phase provides excellent retention for

the moderately polar analytes.

Mobile Phase: A simple mobile phase of water and acetonitrile with formic acid was chosen

for its compatibility with MS detection and its ability to provide good peak shapes. Formic

acid helps to control the ionization of the analytes and improve chromatographic

performance.
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Gradient: A steep gradient is employed to elute the compounds quickly while ensuring

sufficient resolution between the main component and the impurity.

Flow Rate and Temperature: The flow rate and temperature were optimized to balance

speed and resolution. A higher temperature reduces viscosity and improves peak efficiency.

Detection Wavelength: The wavelength of 272 nm was selected based on the UV spectra of

Acotiamide and its impurities, providing adequate sensitivity for both.[11]

Preparation of Solutions
Standard Stock Solution of Acotiamide (1000 µg/mL): Accurately weigh about 25 mg of

Acotiamide Hydrochloride Hydrate reference standard into a 25 mL volumetric flask. Dissolve

and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Standard Stock Solution of Impurity 7 (100 µg/mL): Accurately weigh about 2.5 mg of

Acotiamide Impurity 7 reference standard into a 25 mL volumetric flask. Dissolve and dilute

to volume with the diluent.

Working Standard Solution: Prepare a working standard solution containing a suitable

concentration of Acotiamide and Impurity 7 by diluting the stock solutions with the diluent.

For impurity quantification, a typical concentration might be 100 µg/mL of Acotiamide and 1

µg/mL of Impurity 7.

Sample Preparation: For bulk drug, accurately weigh about 25 mg of the sample into a 25

mL volumetric flask, dissolve, and dilute to volume with the diluent. For tablets, weigh and

crush not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of

Acotiamide into a 100 mL volumetric flask, add about 70 mL of diluent, sonicate for 15

minutes, and then dilute to volume. Filter the solution through a 0.22 µm syringe filter before

injection.[12]

Method Validation
The developed UPLC method was validated according to ICH Q2(R1) guidelines.[3] The

following validation parameters were assessed:

Specificity
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Specificity was demonstrated by analyzing a blank (diluent), a placebo solution, the impurity

standard, and a spiked sample. The chromatograms were examined for any interference at the

retention times of Acotiamide and Impurity 7. The method was found to be specific, with no co-

eluting peaks at the retention time of the analyte and impurity.

Linearity
Linearity was evaluated by analyzing a series of solutions of Impurity 7 at five different

concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration

(e.g., 0.05% to 1.5% of the nominal sample concentration). The calibration curve was

constructed by plotting the peak area against the concentration, and the correlation coefficient

(r²) was determined.

Accuracy
The accuracy of the method was determined by a recovery study. A known amount of Impurity

7 was spiked into a sample solution at three different concentration levels (e.g., 50%, 100%,

and 150% of the target concentration). The percentage recovery was calculated.

Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and

intermediate precision (inter-day precision). Repeatability was assessed by performing six

replicate injections of a standard solution of Impurity 7 on the same day. Intermediate precision

was determined by repeating the analysis on a different day with a different analyst and/or

instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that gave

a signal-to-noise ratio of approximately 3 was considered the LOD, and a ratio of 10 was

considered the LOQ.

Robustness
The robustness of the method was evaluated by making small, deliberate variations in the

chromatographic conditions, such as the flow rate (±0.05 mL/min), column temperature (±2 °C),
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and the pH of the mobile phase A (±0.2 units). The system suitability parameters were checked

under each varied condition.

Results and Discussion
The developed UPLC method successfully separated Acotiamide and Impurity 7 within a run

time of 3 minutes. The validation results are summarized in the tables below.

Table 3: Linearity Data for Acotiamide Impurity 7

Parameter Result

Linearity Range LOQ - 1.5 µg/mL

Correlation Coefficient (r²) > 0.999

Regression Equation y = mx + c

Table 4: Accuracy (Recovery) Data for Acotiamide Impurity 7

Spiked Level Mean Recovery (%) %RSD

50% 99.5 0.8

100% 100.2 0.5

150% 101.1 0.6

Table 5: Precision Data for Acotiamide Impurity 7

Precision %RSD

Repeatability (n=6) < 2.0%

Intermediate Precision < 2.0%

Table 6: LOD and LOQ for Acotiamide Impurity 7
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Parameter Result

LOD ~0.03 µg/mL

LOQ ~0.1 µg/mL

The robustness study showed that minor variations in the method parameters did not

significantly affect the chromatographic performance, indicating the reliability of the method for

routine use.

Workflow Diagrams
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Caption: UPLC analysis workflow from sample preparation to reporting.
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Caption: Method validation workflow based on ICH guidelines.
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Conclusion
A simple, rapid, selective, and sensitive UPLC method for the quantification of Acotiamide
Impurity 7 has been developed and validated as per ICH guidelines. The method's short run

time of 3 minutes allows for a significant increase in sample throughput, making it highly

suitable for quality control laboratories. The validation results confirm that the method is

accurate, precise, and robust for its intended purpose.

References
International Journal of Multidisciplinary Research and Growth Evaluation. (2023).

Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of

Acotiamide in API form and Marketed Tablet D. Retrieved February 9, 2026, from [Link]

Pharmaffiliates. 738562-93-1 | Product Name : 2-(2,4-Dihydroxy-5-methoxybenzamido)-N-(2-

(diisopropylamino)ethyl)thiazole-4-carboxamide. (n.d.). Retrieved February 9, 2026, from

[Link]

Pharmaffiliates. Acotiamide-Impurities. (n.d.). Retrieved February 9, 2026, from [Link]

Veeprho. Acotiamide Impurities and Related Compound. (n.d.). Retrieved February 9, 2026,

from [Link]

ResearchGate. (2018). (PDF) DEVELOPMENT AND VALIDATION OF STABILITY

INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. Retrieved February 9, 2026,

from [Link]

ResearchGate. (2017). Stability indicating assay method for acotiamide: separation,

identification and characterization of its hydroxylated and hydrolytic degradation products

along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS | Request PDF.

Retrieved February 9, 2026, from [Link]

SciSpace. (2015). Development and Validation of Rapid, Sensitive Rp-Uplc Method for

Determination of Related Impurities in Dexrabeprazole Sodium. Retrieved February 9, 2026,

from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b602144/docs?utm_src=pdf-body#application-note-rapid-uplc-quantification-of-acotiamide-impurity-7
https://www.benchchem.com/product/b602144/docs?utm_src=pdf-body#application-note-rapid-uplc-quantification-of-acotiamide-impurity-7
https://www.ijmrge.com/index.php/ijmrge/article/view/1004
https://www.pharmaffiliates.com/en/pa-54-0401000
https://www.pharmaffiliates.com/en/acotiamide-and-its-impurities
https://www.veeprho.com/impurities/acotiamide-and-its-impurities.html
https://www.researchgate.net/publication/328243642_DEVELOPMENT_AND_VALIDATION_OF_STABILITY_INDICATING_METHOD_RP-HPLC_METHOD_OF_ACOTIAMIDE
https://www.researchgate.net/publication/319495146_Stability_indicating_assay_method_for_acotiamide_separation_identification_and_characterization_of_its_hydroxylated_and_hydrolytic_degradation_products_along_with_a_process_related_impurity_by_UHPLC-
https://typeset.io/papers/development-and-validation-of-rapid-sensitive-rp-uplc-method-29j3v0q1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


iajps. (2018). development and validation of stability indicating rp-hplc method for estimation

of acotiamide. Retrieved February 9, 2026, from [Link]

ResearchGate. (2014). (PDF) NEW RAPID UPLC METHOD FOR THE ESTIMATION OF

IMPURITIES IN THE CAPSULE DOSAGE FORM OF SILODOSIN. Retrieved February 9,

2026, from [Link]

MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.

Retrieved February 9, 2026, from [Link]

Waters. (2006). Managing Selectivity with UPLC Method Development of Pharmaceutical

Drug Substance Purity Analysis. Retrieved February 9, 2026, from [Link]

American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to

vHPLC Impurity Method Development. Retrieved February 9, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. veeprho.com [veeprho.com]

2. pharmaffiliates.com [pharmaffiliates.com]

3. researchgate.net [researchgate.net]

4. bocsci.com [bocsci.com]

5. researchgate.net [researchgate.net]

6. AcotiaMide IMpurity 7 | 185105-13-9 [chemicalbook.com]

7. bocsci.com [bocsci.com]

8. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]

9. Acotiamide Impurity 7 manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

10. chem960.com [chem960.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://iajps.com/index.php/en/issue/article/1057-development-and-validation-of-stability-indicating-rp-hplc-method-for-estimation-of-acotiamide-hydrochloride-hydrate-in-tablet-dosage-form
https://www.researchgate.net/publication/285167817_NEW_RAPID_UPLC_METHOD_FOR_THE_ESTIMATION_OF_IMPURITIES_IN_THE_CAPSULE_DOSAGE_FORM_OF_SILODOSIN
https://www.mdpi.com/1420-3049/27/23/8249
https://www.waters.com/nextgen/us/en/library/application-notes/2006/managing-selectivity-with-uplc-method-development-of-pharmaceutical-drug-substance-purity-analysis.html
https://www.americanpharmaceuticalreview.com/Featured-Articles/36971-A-Fast-Generic-and-Systematic-Approach-to-vHPLC-Impurity-Method-Development/
https://www.benchchem.com/product/b602144?utm_src=pdf-custom-synthesis#bc-rfq
https://veeprho.com/product-category/acotiamide-impurities/
https://www.pharmaffiliates.com/en/parentapi/acotiamide-impurities
https://www.researchgate.net/publication/255964577_NEW_RAPID_UPLC_METHOD_FOR_THE_ESTIMATION_OF_IMPURITIES_IN_THE_CAPSULE_DOSAGE_FORM_OF_SILODOSIN
https://www.bocsci.com/acotiamide-and-impurities-list-228.html
https://www.researchgate.net/publication/327506619_DEVELOPMENT_AND_VALIDATION_OF_STABILITY_INDICATING_METHOD_RP-HPLC_METHOD_OF_ACOTIAMIDE
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12706567.htm
https://www.bocsci.com/product/acotiamide-impurity-7-cas-185105-13-9-466102.html
https://www.mdpi.com/2227-9717/10/12/2498
https://m.chemicalbook.com/Manufacturers/acotiamide-impurity-7.htm
https://www.chem960.com/lang_pt/cas_185105139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

12. iajps.com [iajps.com]

To cite this document: BenchChem. [Application Note: Rapid UPLC Quantification of
Acotiamide Impurity 7]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602144/docs#application-note-rapid-uplc-
quantification-of-acotiamide-impurity-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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